Methyl 3-bromo-6-cyano-2-methylbenzoate
Overview
Description
Methyl 3-bromo-6-cyano-2-methylbenzoate: is a versatile organic compound characterized by its bromo, cyano, and methyl functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through a multi-step process starting with the halogenation of methyl benzoate to introduce the bromo group, followed by a cyanation reaction to add the cyano group.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of methyl benzoate with an appropriate alkyl halide to introduce the methyl group, followed by halogenation and cyanation steps.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industries may employ a continuous flow process for large-scale production, which allows for better control over reaction parameters and improved efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various functionalized benzene derivatives.
Scientific Research Applications
Chemistry: Methyl 3-bromo-6-cyano-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its use as a precursor for the synthesis of bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromo-6-cyano-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic processes.
Receptors: It may bind to receptors, triggering or inhibiting signal transduction pathways.
Comparison with Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the cyano group.
Methyl 3-cyano-2-methylbenzoate: Similar structure but lacks the bromo group.
Methyl 2-bromo-6-cyano-3-methylbenzoate: Structural isomer with different positions of the bromo and cyano groups.
Uniqueness: Methyl 3-bromo-6-cyano-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which influences its reactivity and biological activity compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
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Properties
IUPAC Name |
methyl 3-bromo-6-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(11)4-3-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPRRPCPTLQWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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